6-Fluoro-4-methylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Chromans are significant structural entities that serve as building blocks in various medicinal compounds due to their remarkable biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methylchroman-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 6-fluorobenzene-1,4-diol and an appropriate amine source.
Formation of Chroman Ring: The starting materials undergo a cyclization reaction to form the chroman ring structure.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation steps are performed to introduce the fluorine and methyl groups at the appropriate positions on the chroman ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-4-one derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Chroman-4-one derivatives.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
6-Fluoro-4-methylchroman-4-amine has various scientific research applications across multiple fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activity and can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the development of drugs targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 6-Fluoro-4-methylchroman-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
6-Fluoro-4-methylchroman-4-amine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 6-Fluoro-7-methylchroman-4-amine, 4-methylchroman-4-amine, 6-fluorochroman-4-amine.
Uniqueness: The presence of both fluorine and methyl groups at specific positions on the chroman ring distinguishes this compound from its analogs, contributing to its unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
6-fluoro-4-methyl-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-10(12)4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
NKRRUFHGMQHEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.